molecular formula C13H14N2O2 B12916426 5-Ethyl-2-(4-methoxyphenyl)pyrimidin-4(3H)-one CAS No. 61442-43-1

5-Ethyl-2-(4-methoxyphenyl)pyrimidin-4(3H)-one

Cat. No.: B12916426
CAS No.: 61442-43-1
M. Wt: 230.26 g/mol
InChI Key: DSAJOCNVURVWIY-UHFFFAOYSA-N
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Description

5-Ethyl-2-(4-methoxyphenyl)pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic organic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 3. This specific compound features an ethyl group at position 5 and a 4-methoxyphenyl group at position 2, making it a unique derivative of pyrimidin-4(1H)-one. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2-(4-methoxyphenyl)pyrimidin-4(1H)-one can be achieved through various synthetic routes. One common method involves the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. The reaction typically proceeds under reflux conditions in ethanol, leading to the formation of the desired pyrimidine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality 5-Ethyl-2-(4-methoxyphenyl)pyrimidin-4(1H)-one.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2-(4-methoxyphenyl)pyrimidin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized pyrimidine derivatives.

Scientific Research Applications

5-Ethyl-2-(4-methoxyphenyl)pyrimidin-4(1H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Pyrimidine derivatives are explored for their therapeutic potential in treating various diseases, such as cancer and infectious diseases.

    Industry: The compound is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Ethyl-2-(4-methoxyphenyl)pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could interfere with DNA synthesis or protein function, resulting in antimicrobial or anticancer activities. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)pyrimidin-4(1H)-one: Lacks the ethyl group at position 5.

    5-Methyl-2-(4-methoxyphenyl)pyrimidin-4(1H)-one: Contains a methyl group instead of an ethyl group at position 5.

    2-Phenylpyrimidin-4(1H)-one: Lacks the methoxy group on the phenyl ring.

Uniqueness

5-Ethyl-2-(4-methoxyphenyl)pyrimidin-4(1H)-one is unique due to the presence of both the ethyl group at position 5 and the 4-methoxyphenyl group at position 2. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

61442-43-1

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

5-ethyl-2-(4-methoxyphenyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C13H14N2O2/c1-3-9-8-14-12(15-13(9)16)10-4-6-11(17-2)7-5-10/h4-8H,3H2,1-2H3,(H,14,15,16)

InChI Key

DSAJOCNVURVWIY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(NC1=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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